molecular formula C6H10ClN3S B13572680 N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride

Cat. No.: B13572680
M. Wt: 191.68 g/mol
InChI Key: XUGZFRJFBISBJA-UHFFFAOYSA-N
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Description

N-[(1,2,3-Thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a cyclopropanamine derivative functionalized with a 1,2,3-thiadiazole ring via a methyl linker. The compound is a hydrochloride salt, enhancing its aqueous solubility. Thiadiazoles are sulfur- and nitrogen-containing heterocycles known for their diverse biological activities, including antimicrobial and pesticidal properties .

Properties

Molecular Formula

C6H10ClN3S

Molecular Weight

191.68 g/mol

IUPAC Name

N-(thiadiazol-4-ylmethyl)cyclopropanamine;hydrochloride

InChI

InChI=1S/C6H9N3S.ClH/c1-2-5(1)7-3-6-4-10-9-8-6;/h4-5,7H,1-3H2;1H

InChI Key

XUGZFRJFBISBJA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCC2=CSN=N2.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

  • Construction of the 1,2,3-thiadiazole ring system.
  • Introduction of the cyclopropanamine moiety via a suitable linker, often a methylene group.

The hydrochloride salt is then formed by treatment with hydrochloric acid.

Formation of the 1,2,3-Thiadiazole Ring

Based on literature precedent for thiadiazole derivatives synthesis, the 1,2,3-thiadiazole ring can be constructed through the cyclization of thiosemicarbazide derivatives with appropriate reagents:

  • A typical approach involves reacting thiosemicarbazide derivatives with carbon disulfide in the presence of a base such as potassium hydroxide, followed by acidification to induce ring closure and crystallization of the thiadiazole thione intermediate. This method is supported by the synthesis of 1,3,4-thiadiazole derivatives reported in research articles, where thiosemicarbazides are converted to thiadiazoles by ring closure with carbon disulfide under reflux in ethanol with KOH, then acidified to precipitate the thiadiazole compound.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Thiadiazole ring formation Thiosemicarbazide + CS2 + KOH in EtOH, reflux 10 h; acidify to pH 4-5 70–85 Crystallization from ethanol
Cyclopropanamine attachment Thiadiazole intermediate + cyclopropanamine HCl + triethylamine in DMF or EtOH, 20–80 °C, 12–24 h 75–90 Purification by column chromatography
Hydrochloride salt formation Treatment with HCl in ethanol or ether Quantitative Isolates stable hydrochloride salt

These conditions are adapted from analogous thiadiazole and cyclopropylamine syntheses reported in patents and research literature.

Analytical Data and Characterization

The synthesized this compound is typically characterized by:

Research Outcomes and Applications

The preparation of this compound has enabled studies into its pharmacological properties, including antimicrobial and analgesic activities, as thiadiazole derivatives are known for such effects. The efficient synthesis and high purity of the compound facilitate these investigations.

Chemical Reactions Analysis

Types of Reactions

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiadiazole ring is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a chemical compound featuring a cyclopropanamine moiety and a thiadiazole ring, drawing interest for its potential uses in pharmacology and medicinal chemistry. The thiadiazole component is known to improve biological activity and solubility in different formulations. Research suggests that compounds with thiadiazole rings may possess antimicrobial, antifungal, and anti-inflammatory properties. Thiadiazole derivatives have been explored for their ability to inhibit specific enzymes or pathways linked to diseases like cancer and bacterial infections. The combination of a cyclopropane structure and a 1,2,3-thiadiazole moiety in this compound may result in unique pharmacological profiles.

Biological Activities

  • Research indicates that compounds containing thiadiazole rings often demonstrate antimicrobial, antifungal, and anti-inflammatory properties.
  • Thiadiazole derivatives have been studied for their potential to inhibit specific enzymes or pathways associated with diseases such as cancer and bacterial infections.

Table of Related Compounds

Compound NameStructure FeaturesUnique Properties
5-MethylthiadiazoleContains a methyl group on the thiadiazole ringKnown for antibacterial properties
Thiadiazole derivativesVarious substitutions on the thiadiazole ringDiverse biological activities
Cyclopropyl aminesBasic cyclopropane structurePotential neuroactive effects

Mechanism of Action

The mechanism of action of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit DNA replication by binding to DNA or associated proteins, thereby preventing cell division and leading to cell death. This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the molecular features of N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride with analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Solubility Profile Synthesis Method
Target Compound C₇H₁₀ClN₃S 227.69 (calculated) Thiadiazole-methyl Not reported Likely water-soluble (HCl salt) Not reported
N-[(2-Nitrophenyl)methyl]cyclopropanamine C₁₀H₁₂N₂O₂ 192.2 Nitrophenyl-methyl Not reported Organic solvents (neutral form) Not provided
N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine HCl C₁₃H₁₆ClN₃ 249.74 Pyrazole-phenyl-methyl Not reported Water-soluble (HCl salt) Not provided
Pyrazole derivatives (e.g., 3a–3p) C₂₁H₁₅ClN₆O (example) ~400–437 Chloro, cyano, aryl 123–183 Organic solvents (neutral) EDCI/HOBt coupling
Key Observations:
  • Substituent Effects :

    • The thiadiazole group in the target compound introduces sulfur, which may enhance hydrogen bonding and π-stacking interactions compared to pyrazole (two nitrogens) or nitrophenyl (electron-withdrawing nitro group) .
    • Hydrochloride salts (target and compound) exhibit improved water solubility compared to neutral analogs like the nitrophenyl derivative in .
  • Thermal Stability :

    • Pyrazole derivatives () show melting points of 123–183°C, suggesting crystalline stability. The target compound’s melting point is unreported but may fall in a similar range if crystalline.

Biological Activity

N-[(1,2,3-thiadiazol-4-yl)methyl]cyclopropanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound consists of a cyclopropanamine moiety linked to a thiadiazole ring. The molecular formula is C6H10ClN3SC_6H_{10}ClN_3S with a molecular weight of 191.68 g/mol. The presence of the thiadiazole group is particularly significant as it enhances the compound's solubility and biological activity, making it a promising candidate for further pharmacological exploration.

Biological Activities

Research indicates that compounds containing thiadiazole rings typically exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown effectiveness against various bacterial and fungal strains. For instance, studies have demonstrated that certain thiadiazole compounds can inhibit bacterial growth by targeting specific metabolic pathways .
  • Anticancer Properties : Thiadiazole derivatives are being investigated as potential antitumor agents. A study highlighted the synthesis of new 1,3,4-thiadiazole derivatives that exhibited cytotoxic effects on cancer cell lines such as K562 (chronic myelogenous leukemia) and others. These compounds were noted for their ability to inhibit key enzymes involved in cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that thiadiazole compounds can modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that the thiadiazole moiety may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions. This allows the compound to mimic natural substrates or inhibitors effectively .

Comparative Analysis of Similar Compounds

To better understand the unique properties of this compound, a comparison with other related compounds is helpful:

Compound NameStructure FeaturesUnique Properties
5-MethylthiadiazoleMethyl group on thiadiazole ringKnown for antibacterial properties
Thiadiazole derivativesVarious substitutions on the ringDiverse biological activities
Cyclopropyl aminesBasic cyclopropane structurePotential neuroactive effects

This table illustrates how the structural variations among these compounds can lead to different biological activities and therapeutic potentials.

Case Studies

Several case studies have explored the biological activity of thiadiazoles:

  • Anticancer Activity : A series of 1,3,4-thiadiazole analogues were synthesized and evaluated for their anti-proliferative effects against various cancer cell lines. Notably, some derivatives demonstrated significant inhibition rates comparable to established chemotherapeutic agents .
  • Antimicrobial Efficacy : In vitro studies have shown that certain thiadiazole derivatives possess broad-spectrum antimicrobial activity, indicating their potential use in treating infections caused by resistant strains .

Q & A

Q. Advanced

  • Catalyst Screening : Use Pd/Cu-based catalysts for cyclopropanation to reduce side products .
  • Purification : Employ flash chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures to isolate high-purity crystals (>98% by HPLC) .
  • Process Monitoring : Real-time IR spectroscopy tracks intermediate formation (e.g., thiadiazole C-N stretching at 1600 cm⁻¹) to adjust reaction kinetics .

How can researchers analyze the compound’s interactions with biological targets, such as enzymes or receptors?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., neurotransmitter receptors) to measure binding affinity (KD) in real-time .
  • Molecular Dynamics Simulations : Model cyclopropane ring strain effects on ligand-receptor docking using software like AutoDock Vina .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to differentiate binding modes (e.g., competitive vs. allosteric inhibition) .

How can contradictory data regarding the compound’s biological activity (e.g., antimicrobial vs. neuroactive effects) be resolved?

Q. Advanced

  • Assay Standardization : Replicate studies under uniform conditions (e.g., MIC assays for antimicrobial activity at pH 7.4, 37°C) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may exhibit off-target effects .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing thiadiazole with oxadiazole) to isolate pharmacophores responsible for specific activities .

What analytical techniques are critical for confirming structural integrity and purity?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane protons (δ 0.8–1.2 ppm) and thiadiazole carbons (δ 150–160 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular ion peaks ([M+H]+) with <2 ppm error .
  • HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) to detect impurities (<0.5%) and quantify batch consistency .

What are the implications of stereochemistry in the cyclopropane moiety on biological activity?

Advanced
The cyclopropane ring’s stereoelectronic effects can alter binding pocket interactions. For example:

  • Chiral Chromatography : Separate enantiomers using Chiralpak IA columns to test individual bioactivity .
  • X-ray Crystallography : Resolve absolute configuration and correlate with activity data (e.g., R-enantiomers showing higher serotonin receptor affinity) .

How can derivatives of this compound be designed to improve pharmacokinetic properties (e.g., bioavailability, half-life)?

Q. Advanced

  • Prodrug Modifications : Introduce ester groups at the cyclopropane amine to enhance membrane permeability, with enzymatic cleavage in vivo .
  • PEGylation : Attach polyethylene glycol chains to the thiadiazole nitrogen to prolong circulation half-life .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., thiadiazole ring oxidation) for fluorination or methyl group addition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.